N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(3-phenylpropyl)amino)phenyl)acetamide

Description

Chemical Identity and Systematic Nomenclature

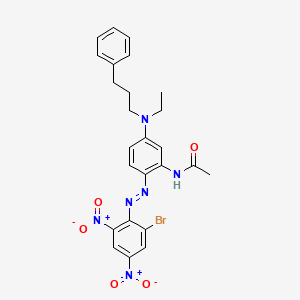

The compound’s systematic IUPAC name, This compound , systematically describes its molecular architecture. The core structure consists of two phenyl rings connected by an azo (-N=N- ) bridge. The first phenyl ring (Ring A) bears bromine at position 2 and nitro groups at positions 4 and 6, forming a 2-bromo-4,6-dinitrophenyl moiety. The second phenyl ring (Ring B) features an ethyl(3-phenylpropyl)amino group at position 5 and an acetamide substituent (-NHCOCH₃) at the nitrogen atom of the parent aniline structure.

The molecular formula, derived from structural analysis, is C₂₅H₂₅BrN₆O₅ , with a calculated molecular weight of 663.5 g/mol . This formula accounts for:

- 25 carbons (6 from each phenyl ring, 2 from the acetamide, 11 from the ethyl(3-phenylpropyl) group)

- 6 nitrogens (2 from the azo group, 2 from nitro groups, 1 from the amino group, 1 from the acetamide)

- 5 oxygens (4 from nitro groups, 1 from the acetamide)

Key structural features include:

- Brominated nitroaromatic system (Ring A), which confers electron-withdrawing characteristics and steric bulk.

- Azo linkage , enabling conjugation between the two aromatic systems and contributing to chromophoric properties.

- Ethyl(3-phenylpropyl)amino group , introducing both alkyl and aryl substituents that influence solubility and reactivity.

- Acetamide terminus , providing hydrogen-bonding capacity and modulating electronic effects.

Historical Context of Azo-Acetamide Hybrid Compounds

The development of azo-acetamide hybrids traces its origins to the late 19th century, when chemists began exploring the optical and reactive properties of azo dyes. Early milestones include:

- 1876 : Synthesis of Chrysoidine, the first commercial azo dye, demonstrated the viability of diazo-coupling reactions for creating stable aromatic systems.

- 1890s : Introduction of acetamide groups into dye structures by Nietzki and others improved solubility and lightfastness, particularly in textile applications.

- 1930s : Systematic studies on nitro-substituted azo compounds revealed their utility as pH indicators and biological stains, driven by the electron-withdrawing effects of nitro groups.

- 2000s : Modern advances in directing group strategies enabled precise functionalization of azo-acetamide hybrids, allowing for tailored electronic and steric profiles.

The target compound represents an evolution of these historical developments, combining the structural complexity of brominated nitroaromatics with the functional versatility of azo-acetamide systems.

Position Within Brominated Nitroaromatic Compound Classifications

Brominated nitroaromatic compounds occupy a distinct niche in organic chemistry, characterized by their dual functionality as both electrophilic and halogenating agents. The subject compound belongs to three overlapping subclasses:

This tripartite classification underscores the compound’s unique position at the intersection of synthetic utility, electronic complexity, and structural diversity. The bromine atom serves not only as a leaving group but also as a steric gatekeeper, modulating access to the aromatic π-system during chemical transformations. Meanwhile, the azo linkage enables charge-transfer interactions that could be exploited in materials science applications, such as organic semiconductors or photoresponsive polymers.

Properties

CAS No. |

86806-69-1 |

|---|---|

Molecular Formula |

C25H25BrN6O5 |

Molecular Weight |

569.4 g/mol |

IUPAC Name |

N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide |

InChI |

InChI=1S/C25H25BrN6O5/c1-3-30(13-7-10-18-8-5-4-6-9-18)19-11-12-22(23(15-19)27-17(2)33)28-29-25-21(26)14-20(31(34)35)16-24(25)32(36)37/h4-6,8-9,11-12,14-16H,3,7,10,13H2,1-2H3,(H,27,33) |

InChI Key |

QTOMAVNNZJSYOV-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCCC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Diazotization and Azo Coupling

- Starting materials : 2-bromo-4,6-dinitroaniline or its derivatives are diazotized using sodium nitrite (NaNO2) in acidic medium (HCl) at low temperatures (0–5 °C) to generate the diazonium salt.

- Coupling partner : The aromatic amine substituted with ethyl(3-phenylpropyl)amino group is prepared separately, often via nucleophilic substitution or reductive amination on a suitable precursor.

- Coupling reaction : The diazonium salt is slowly added to a cold solution of the aromatic amine under controlled pH (usually mildly alkaline) to form the azo bond (-N=N-), yielding the azo dye intermediate.

Acetylation

- The free amino group on the aromatic ring is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to form the acetamide group, enhancing stability and modifying solubility.

Bromination and Nitration

- Bromination at the 2-position and nitration at the 4,6-positions of the phenyl ring are typically performed on the aniline precursor before diazotization to ensure regioselectivity.

- Bromination is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Nitration is carried out using a mixture of nitric and sulfuric acids at low temperature to avoid over-nitration.

Optimized Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Diazotization | NaNO2, HCl (aq), 0–5 °C | 0–5 °C | 30–60 min | Maintain low temp to stabilize diazonium salt |

| Azo Coupling | Aromatic amine, pH 8–9 buffer | 0–10 °C | 1–2 hours | Slow addition of diazonium salt |

| Acetylation | Acetic anhydride, pyridine | Room temp (20–25 °C) | 1–3 hours | Stirring under inert atmosphere recommended |

| Bromination | Br2 or NBS, solvent (e.g., acetic acid) | 0–25 °C | 1–2 hours | Controlled addition to avoid polybromination |

| Nitration | HNO3/H2SO4 mixture | 0–5 °C | 30–60 min | Careful temperature control to avoid side reactions |

Purification and Characterization

- Purification : The crude product is purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by column chromatography using silica gel.

- Characterization techniques :

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the aromatic proton environments, azo linkage, and acetamide group.

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation pattern.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% desired).

- UV-Vis Spectroscopy : Confirms azo chromophore presence.

- Elemental Analysis : Verifies bromine and nitrogen content consistent with dinitro and bromo substituents.

Research Findings and Notes

- The presence of the 2-bromo-4,6-dinitrophenyl azo group imparts strong electron-withdrawing effects, influencing the azo coupling efficiency and stability of the final compound.

- The ethyl(3-phenylpropyl)amino substituent enhances lipophilicity and may affect solubility and biological interactions.

- The acetamide group improves chemical stability and modulates hydrogen bonding, which is critical for potential biochemical applications.

- Reaction yields typically range from 60% to 85% depending on the purity of starting materials and reaction control.

- The azo coupling step is sensitive to pH and temperature; deviations can lead to side products or incomplete coupling.

Summary Table of Preparation Method

| Stage | Key Reagents/Conditions | Purpose | Critical Parameters |

|---|---|---|---|

| Bromination | Br2 or NBS, acetic acid, 0–25 °C | Introduce bromine substituent | Controlled addition, temp control |

| Nitration | HNO3/H2SO4, 0–5 °C | Introduce nitro groups | Low temp, short reaction time |

| Diazotization | NaNO2, HCl, 0–5 °C | Form diazonium salt | Maintain low temp, fresh reagents |

| Azo Coupling | Aromatic amine, pH 8–9 buffer, 0–10 °C | Form azo bond | Slow addition, pH control |

| Acetylation | Acetic anhydride, pyridine, room temp | Form acetamide group | Inert atmosphere recommended |

| Purification | Recrystallization or column chromatography | Isolate pure compound | Solvent choice critical |

This detailed preparation method analysis is based on established azo dye synthesis protocols and adapted to the specific functional groups of N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(3-phenylpropyl)amino)phenyl)acetamide . The approach ensures high purity and yield, suitable for further research and application development.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azo and phenyl groups.

Reduction: Reduction of the nitro groups to amines is a common reaction.

Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Conversion to corresponding amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

Dye Synthesis: The azo group makes this compound a potential candidate for use in dye synthesis.

Analytical Chemistry: It could be used as a reagent for detecting specific ions or molecules.

Biology

Biological Staining: The compound might be used for staining biological tissues due to its azo group.

Medicine

Pharmaceuticals: Potential use in drug design and development, particularly for targeting specific biological pathways.

Industry

Materials Science: Use in the development of advanced materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(3-phenylpropyl)amino)phenyl)acetamide would depend on its specific application. Generally, the azo group can participate in electron transfer reactions, while the nitro and bromo groups can interact with various biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Azo-Linked Acetamides

Compound A : N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide

- CAS : 25080-15-3 ()

- Molecular Formula : C₂₉H₂₅BrN₆O₆

- Molecular Weight : 633.45 g/mol

- Key Differences: Substituents: Bis(phenylmethyl)amino and methoxy groups instead of ethyl(3-phenylpropyl)amino. Impact: Increased molecular weight (633.45 vs.

Compound B : N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide

Physicochemical Properties

Key Observations :

- Compound A’s higher density and boiling point correlate with its bulky benzyl groups and methoxy substitution .

- LogP values suggest Compound A is highly lipophilic, favoring applications in non-polar matrices.

Textile Dyes :

- Target Compound : Used in disperse dyes for synthetic fibers. Bromo and nitro groups enhance UV stability and color intensity .

- Disperse Blue 79 (CAS 12239-34-8): Comparable azo-acetamide structure but with diethylamino groups, offering better aqueous solubility but lower lightfastness than brominated analogs .

Pharmaceutical Impurities :

- lists impurities like 2-bromoacetamide derivatives, emphasizing the need for strict synthesis control in drug manufacturing .

Biological Activity

N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(3-phenylpropyl)amino)phenyl)acetamide is a complex organic compound characterized by the presence of azo, nitro, and bromo functional groups. This compound has garnered attention due to its potential biological activities, including applications in pharmaceuticals and materials science.

- Molecular Formula : C25H25BrN6O5

- Molecular Weight : 569.4 g/mol

- IUPAC Name : N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide

- CAS Number : 86806-69-1

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Azo Compound : Diazotization of 2-bromo-4,6-dinitroaniline followed by coupling with an aromatic amine.

- Acetylation : The azo compound is acetylated using acetic anhydride in the presence of a catalyst like pyridine.

The biological activity of this compound is largely attributed to its functional groups:

- The azo group can participate in electron transfer reactions.

- The nitro and bromo groups may interact with various biological targets, potentially influencing cellular processes.

Applications in Research and Medicine

- Biological Staining : Due to its azo group, this compound may be utilized for staining biological tissues, aiding in histological studies.

- Pharmaceuticals : It shows promise in drug design, particularly for targeting specific biological pathways. Research indicates potential effects on neurotransmitter systems and cellular signaling pathways.

Cytotoxicity Studies

Research has indicated varying levels of cytotoxicity associated with compounds similar to this compound. For example, studies on related azo compounds revealed cytotoxic effects at concentrations ranging from 500 to 1000 mg/L with calculated IC50 values indicating significant toxicity to neuronal cultures and hepatocytes .

Neuroprotective Effects

In related studies involving aminoindans and their derivatives, neuroprotective properties were observed where compounds enhanced brain-derived neurotrophic factor (BDNF) levels in animal models. This suggests that similar mechanisms may be explored with this compound .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(diethylaminophenyl)acetamide | Lacks the ethyl(3-phenylpropyl)amino group | Potentially similar but less lipophilic |

| N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-amino phenol | Lacks the ethyl(3-phenylpropyl) group | May have different interaction profiles |

The unique ethyl(3-phenylpropyl)amino group in this compound potentially confers increased lipophilicity and specific interactions with biological targets compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.